1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
Description
1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes methoxy, hydroxy, iminomethyl, and sulfanylidenepyrimidinone groups
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12-4-6-13(7-5-12)21-11-15-18(24)22-20(28)23(19(15)25)16-10-14(26-2)8-9-17(16)27-3/h4-11,25H,1-3H3,(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBJGAZZRPWPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(C(=S)NC2=O)C3=C(C=CC(=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. The reaction conditions often include the use of specific reagents such as methoxyphenyl derivatives and iminomethyl intermediates. The process may involve condensation reactions, cyclization, and functional group modifications to achieve the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the iminomethyl group may produce amines.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include interactions with serotonin receptors and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM): A known hallucinogen with similar methoxy and phenyl groups.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another hallucinogenic compound with similar structural features.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Shares the methoxy and phenyl groups, with iodine as a substituent.
Uniqueness
1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is unique due to its combination of functional groups and the presence of the sulfanylidenepyrimidinone moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
